2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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Overview
Description
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is a disaccharide present in some flavonoids, notably found in species of Typha It is composed of two sugar molecules: α-L-rhamnopyranosyl and β-D-glucopyranose
Biochemical Analysis
Biochemical Properties
Blood Group H disaccharide plays a crucial role in the biosynthesis of human ABO(H) blood group antigens . The human ABO(H) blood group antigens are produced by specific glycosyltransferase enzymes. An N-acetylgalactosaminyltransferase (GTA) uses a UDP-GalNAc donor to convert the Blood Group H disaccharide acceptor to the A antigen, whereas a galactosyltransferase (GTB) uses a UDP-galactose donor to convert the Blood Group H disaccharide acceptor to the B antigen .
Cellular Effects
It is known that the compound plays a crucial role in the biosynthesis of human ABO(H) blood group antigens, which are present on the surface of red blood cells and other cells .
Molecular Mechanism
The molecular mechanism of Blood Group H disaccharide involves its interaction with specific glycosyltransferase enzymes. The enzymes GTA and GTB use UDP-GalNAc and UDP-galactose donors, respectively, to convert the Blood Group H disaccharide acceptor to the A and B antigens .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a biochemical reagent in life science related research .
Metabolic Pathways
The metabolic pathways involving Blood Group H disaccharide are related to the biosynthesis of human ABO(H) blood group antigens . The compound is converted to the A and B antigens by the enzymes GTA and GTB, respectively .
Preparation Methods
The synthesis of neohesperidose involves several steps. One common method includes the glycosylation of glucose with rhamnose. This process can be catalyzed by enzymes or chemical catalysts under specific conditions. Industrial production methods often involve the extraction of neohesperidose from natural sources such as citrus fruits, where it is found in glycosidic forms .
Chemical Reactions Analysis
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohols.
Substitution: Various substitution reactions can occur, especially at the hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol has several scientific research applications:
Chemistry: It is used in the synthesis of various glycosides and as a building block for more complex molecules.
Biology: this compound-containing compounds are studied for their biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into the potential therapeutic effects of neohesperidose derivatives, particularly in treating diseases like cancer and diabetes.
Industry: It is used in the production of artificial sweeteners and other food additives
Mechanism of Action
The mechanism of action of neohesperidose involves its interaction with various molecular targets and pathways. For instance, neohesperidose-containing compounds can modulate signaling pathways such as Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB. These interactions can lead to various pharmacological effects, including anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
2-methyl-6-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol is unique compared to other similar compounds due to its specific sugar composition and the types of glycosidic bonds it forms. Similar compounds include:
- Cyanidin-3-neohesperidoside
- Delphinidin-3-neohesperidoside
- Rhoifolin (apigenin 7-O-neohesperidoside)
- Myricetin-3-O-neohesperidoside
- Neohesperidin (hesperetin 7-O-neohesperidoside)
- Neoeriocitrin (eriodictyol 7-O-neohesperidoside)
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
CAS No. |
16741-18-7 |
---|---|
Molecular Formula |
C12H22O10 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-[(2R,3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)9(18)12(20-3)22-10-8(17)6(15)4(2-13)21-11(10)19/h3-19H,2H2,1H3/t3-,4+,5+,6-,7+,8-,9-,10+,11+,12-/m0/s1 |
InChI Key |
VSRVRBXGIRFARR-URMRTOKHSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
melting_point |
191-192°C |
17074-02-1 | |
physical_description |
Solid |
Synonyms |
BLOOD GROUP H DISACCHARIDE [FUC-ALPHA1-2)GAL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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